![molecular formula C7H9NO2S2 B2596295 N-(prop-2-en-1-yl)thiophene-2-sulfonamide CAS No. 140938-40-5](/img/structure/B2596295.png)
N-(prop-2-en-1-yl)thiophene-2-sulfonamide
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Overview
Description
Scientific Research Applications
- Thiophene derivatives, including N-(prop-2-en-1-yl)thiophene-2-sulfonamide, have piqued interest as potential biologically active compounds. Medicinal chemists explore their structures to design advanced drugs with diverse effects .
- These derivatives exhibit pharmacological properties such as anticancer, anti-inflammatory, antimicrobial, antihypertensive, and anti-atherosclerotic effects .
- Notable examples include suprofen (a nonsteroidal anti-inflammatory drug) and articaine (used as a voltage-gated sodium channel blocker and dental anesthetic in Europe) .
- Thiophene-based molecules play a crucial role in organic semiconductors, organic field-effect transistors (OFETs), and organic light-emitting diodes (OLEDs) .
- Thiophene derivatives, including N-(prop-2-en-1-yl)thiophene-2-sulfonamide, find applications as corrosion inhibitors in industrial chemistry and material science .
- Researchers have explored visible-light-induced oxidative formylation of N-alkyl-N-(prop-2-yn-1-yl)anilines using molecular oxygen .
Medicinal Chemistry and Drug Development
Organic Semiconductors and Electronics
Corrosion Inhibition
Photocatalysis and Visible-Light-Induced Reactions
Second Harmonic Generation (SHG) Efficiency
Biological Activity and Antimicrobial Properties
Future Directions
Thiophene derivatives, including “N-(prop-2-en-1-yl)thiophene-2-sulfonamide”, continue to be of interest to scientists due to their potential biological activity . Future research may focus on exploring the biological effects of this compound and developing advanced compounds with a variety of biological effects.
properties
IUPAC Name |
N-prop-2-enylthiophene-2-sulfonamide |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H9NO2S2/c1-2-5-8-12(9,10)7-4-3-6-11-7/h2-4,6,8H,1,5H2 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
AUHGVYZXVHHKGB-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C=CCNS(=O)(=O)C1=CC=CS1 |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H9NO2S2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
203.3 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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